molecular formula C6H5N5 B186250 5-Amino-4-cyano-3-(cyanomethyl)pyrazole CAS No. 54711-21-6

5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.: B186250
CAS No.: 54711-21-6
M. Wt: 147.14 g/mol
InChI Key: GSXISOIYTHIBLC-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, p-toluenesulfonic acid (p-TSA), and various catalysts like FeCl3/PVP . Reaction conditions often involve moderate temperatures and the use of solvents such as water or PEG-400 .

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have significant biological and pharmacological activities .

Comparison with Similar Compounds

  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 3,4,5-Trinitro-1H-pyrazole
  • 4-Cyano pyrazole derivatives

Uniqueness: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole is unique due to its specific combination of functional groups (amino and cyano) attached to the pyrazole ring. This unique structure provides it with distinct reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXISOIYTHIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203180
Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
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Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-21-6
Record name 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile
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Record name 3-Amino-4-cyano-5-cyanomethylpyrazole
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Record name 54711-21-6
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Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
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Record name 5-amino-4-cyano-1H-pyrazole-3-acetonitrile
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Record name 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE
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Customer
Q & A

Q1: What are the main synthetic applications of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile?

A1: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile serves as a valuable precursor in organic synthesis, particularly for constructing pyrazole-containing heterocycles. Its reactivity stems from the presence of multiple nucleophilic and electrophilic centers within the molecule.

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: The compound reacts with cinnamonitriles to readily yield pyrazolo[1,5‐a]pyridine derivatives.
  • Formation of Pyrazolo[1,5-a]quinazolines: Reaction with β-cycloketols, specifically 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones, produces novel 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines under refluxing acetic acid conditions.
  • Construction of Spiro-Oxindoles: This compound reacts with isatin to generate arylidenes oxindole, which further undergo Michael additions with various reagents like malononitrile and ethyl 2-cyanoacetate, ultimately leading to spiro-oxindole derivatives.
  • Preparation of Pyrazole Dyes: Diazotization of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, followed by coupling with malononitrile, yields pyrazole azo dyes.

Q2: How is 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile typically synthesized?

A: A common method for synthesizing 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves the reaction of malononitrile dimer with hydrazine. This straightforward approach highlights the compound's accessibility for further synthetic manipulations.

Q3: Has 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile shown any promising biological activities?

A3: While the provided literature focuses primarily on the synthetic utility of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, some studies suggest potential biological activities of its derivatives:

  • Antibacterial Activity: Synthesized oxindole and spiro-oxindole derivatives incorporating the 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile moiety have demonstrated in vitro antibacterial activity. This finding suggests that further structural optimization and exploration of its derivatives could lead to potent antibacterial agents.

Q4: What analytical techniques are commonly employed to characterize and study 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and its derivatives?

A4: Researchers commonly utilize a range of analytical methods to characterize the synthesized compounds, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including DEPTQ and 2D NMR techniques like NOESY, HSQC, and HMBC, are instrumental in elucidating the structure and stereochemistry of the synthesized compounds.
  • Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds, verifying the success of the synthetic procedures.

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